Cas no 1342500-52-0 (1-(4-Chloro-3-fluorophenyl)propan-1-ol)
1-(4-Chloro-3-fluorophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chloro-3-fluorophenyl)propan-1-ol
- 1-(4-Chloro-3-fluorophenyl)-1-propanol
- SB85329
- 1-(4-Chloro-3-fluorophenyl)propan-1-ol
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- MDL: MFCD11521234
- Inchi: 1S/C9H10ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3
- InChI Key: ZBXJMNMUMLYSLN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1F)C(CC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2
1-(4-Chloro-3-fluorophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A552826-1g |
1-(4-Chloro-3-fluorophenyl)propan-1-ol |
1342500-52-0 | 97% | 1g |
$441.0 | 2024-04-24 | |
| abcr | AB434187-1 g |
1-(4-Chloro-3-fluorophenyl)-1-propanol |
1342500-52-0 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB434187-5 g |
1-(4-Chloro-3-fluorophenyl)-1-propanol |
1342500-52-0 | 5g |
€1,373.40 | 2023-04-23 | ||
| abcr | AB434187-250mg |
1-(4-Chloro-3-fluorophenyl)-1-propanol; . |
1342500-52-0 | 250mg |
€421.70 | 2025-02-27 | ||
| abcr | AB434187-1g |
1-(4-Chloro-3-fluorophenyl)-1-propanol; . |
1342500-52-0 | 1g |
€791.20 | 2025-02-27 | ||
| abcr | AB434187-5g |
1-(4-Chloro-3-fluorophenyl)-1-propanol; . |
1342500-52-0 | 5g |
€1891.10 | 2024-08-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD511257-1g |
1-(4-Chloro-3-fluorophenyl)propan-1-ol |
1342500-52-0 | 97% | 1g |
¥3031.0 | 2023-04-03 | |
| Fluorochem | 395791-1g |
1-(4-Chloro-3-fluorophenyl)-1-propanol |
1342500-52-0 | 97.0% | 1g |
£570.00 | 2023-04-18 | |
| Fluorochem | 395791-5g |
1-(4-Chloro-3-fluorophenyl)-1-propanol |
1342500-52-0 | 97.0% | 5g |
£1,377.00 | 2023-04-18 | |
| Fluorochem | 395791-25g |
1-(4-Chloro-3-fluorophenyl)-1-propanol |
1342500-52-0 | 97.0% | 25g |
£3,205.00 | 2023-04-18 |
1-(4-Chloro-3-fluorophenyl)propan-1-ol Suppliers
1-(4-Chloro-3-fluorophenyl)propan-1-ol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-(4-Chloro-3-fluorophenyl)propan-1-ol
Recent Advances in the Study of 1-(4-Chloro-3-fluorophenyl)propan-1-ol (CAS: 1342500-52-0) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 1-(4-Chloro-3-fluorophenyl)propan-1-ol (CAS: 1342500-52-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the chloro-fluorophenyl moiety and propanol side chain, make it a promising candidate for further investigation.
Recent studies have highlighted the efficient synthetic routes for 1-(4-Chloro-3-fluorophenyl)propan-1-ol, with particular emphasis on catalytic asymmetric reduction methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of chiral catalysts to achieve high enantioselectivity in the synthesis of this compound, which is crucial for its potential use in enantiomerically pure drug formulations. The study reported a yield of over 85% and an enantiomeric excess (ee) of 98%, marking a significant advancement in the scalable production of this compound.
In terms of biological activity, 1-(4-Chloro-3-fluorophenyl)propan-1-ol has shown promising results as an intermediate in the synthesis of bioactive molecules. A recent Bioorganic & Medicinal Chemistry Letters article (2024) explored its role as a precursor in the development of novel kinase inhibitors. The study revealed that derivatives of this compound exhibited potent inhibitory activity against specific protein kinases involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases.
Pharmacological evaluations have further underscored the therapeutic potential of 1-(4-Chloro-3-fluorophenyl)propan-1-ol. A preclinical study conducted by researchers at a leading pharmaceutical institute (2024) investigated its metabolite profile and pharmacokinetic properties. The results indicated favorable absorption and distribution characteristics, with moderate plasma protein binding and good blood-brain barrier penetration. These findings position the compound as a viable candidate for central nervous system (CNS)-targeted drug development.
Emerging research has also explored the compound's potential in combination therapies. A 2024 study in Molecular Pharmaceutics demonstrated synergistic effects when 1-(4-Chloro-3-fluorophenyl)propan-1-ol derivatives were co-administered with standard chemotherapeutic agents in cancer cell lines. The combination showed enhanced efficacy in overcoming drug resistance mechanisms, particularly in multidrug-resistant cancer models, opening new avenues for oncology drug development.
Despite these promising developments, challenges remain in the clinical translation of 1-(4-Chloro-3-fluorophenyl)propan-1-ol-based therapeutics. Current research efforts are focused on optimizing its metabolic stability and reducing potential off-target effects. Recent computational modeling studies (2024) have provided insights into structure-activity relationships that could guide the design of more selective and potent derivatives. These advancements are expected to accelerate the progression of this compound from bench to bedside.
In conclusion, 1-(4-Chloro-3-fluorophenyl)propan-1-ol (CAS: 1342500-52-0) represents a versatile scaffold with significant potential in pharmaceutical applications. The latest research highlights its utility in drug discovery, particularly in the development of kinase inhibitors and CNS-targeted therapies. As synthetic methodologies continue to improve and biological evaluations progress, this compound is poised to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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